Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate
CAS No.: 1890089-99-2
Cat. No.: VC7481864
Molecular Formula: C14H22N2O2
Molecular Weight: 250.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1890089-99-2 |
|---|---|
| Molecular Formula | C14H22N2O2 |
| Molecular Weight | 250.342 |
| IUPAC Name | tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate |
| Standard InChI | InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15-4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3,(H,16,17) |
| Standard InChI Key | YMZZYMGPPKQQRX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate features a carbamate group (-OC(=O)NH-) linked to a tert-butyl moiety and a phenylethylamine backbone substituted with a methylamino group. The compound’s structure combines the steric bulk of the tert-butyl group with the electronic effects of the aromatic phenyl ring and the nucleophilic methylamino group. This configuration suggests potential utility in medicinal chemistry, particularly in drug delivery systems where carbamates serve as protective groups for amines .
Comparative Analysis with Related Carbamates
The PubChem entry for tert-butyl N-[(2E/Z)-2-(hydroxyimino)-2-phenylethyl]carbamate (CID 16740551) provides a closely related analogue, differing by the substitution of a hydroxyimino group (-NOH) instead of methylamino (-NHCH3) . This structural variation significantly alters reactivity: the hydroxyimino group participates in tautomerism and coordination chemistry, whereas the methylamino group enhances basicity and hydrogen-bonding capacity. The molecular weight of the hydroxyimino analogue is 250.29 g/mol, suggesting that the methylamino variant would have a similar mass (~248–252 g/mol) .
Synthetic Methodologies
Carbamate Transfer Reactions
Rhodium-catalyzed carbamate transfer, as demonstrated by Zenzola et al., offers a viable route for introducing tert-butyl carbamate groups to nitrogen-containing substrates . In their work, sulfoxides reacted with tert-butyl carbamate under mild conditions to yield N-protected sulfoximines. Adapting this methodology, the methylamino-phenylethyl backbone could be functionalized via a similar metal-catalyzed process, leveraging the nucleophilicity of the secondary amine .
Protection-Deprotection Strategies
The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. For example, N-Boc-N,N'-dimethylethylenediamine (CAS 112257-19-9) illustrates the stability of Boc-protected amines under basic and nucleophilic conditions . Deprotection typically employs acidic conditions (e.g., HCl in dioxane), which cleave the Boc group without affecting the methylamino substituent . This strategy could be applied to tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate to regenerate the free amine in downstream reactions.
Physicochemical Properties
Spectroscopic Data
While specific spectral data for tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate are unavailable, analogues provide reference points:
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IR Spectroscopy: Expected peaks include N-H stretching (~3350 cm⁻¹), C=O stretching (~1690 cm⁻¹), and aromatic C=C vibrations (~1500 cm⁻¹) .
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NMR: The tert-butyl group typically resonates as a singlet at δ 1.4 ppm (¹H) and δ 28–30 ppm (¹³C). The phenyl group’s protons appear as a multiplet at δ 7.2–7.4 ppm, while the methylamino group’s protons may split into a quartet near δ 2.5 ppm .
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds rely on rhodium catalysis or classical carbamate coupling . Future work could explore photocatalytic or enzyme-mediated routes to improve yield and stereoselectivity.
Biological Evaluation
Despite structural promise, no pharmacological data exist for tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate. In vitro assays targeting GPCRs or ion channels (e.g., Nav1.7, as in CAS 44447267 ) are warranted to assess its bioactivity.
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